molecular formula C17H24Cl3N3OS B12761311 Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride CAS No. 136996-70-8

Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride

Cat. No.: B12761311
CAS No.: 136996-70-8
M. Wt: 424.8 g/mol
InChI Key: CVTIAMSPMZLUCO-UHFFFAOYSA-N
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Description

Piperazine, 1-(5-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted phenyl and thiazolyl compounds. The specific synthetic route for this compound would involve:

    Starting Materials: 5-chloro-2-methylphenyl, 4-methyl-5-thiazolyl, and piperazine.

    Reaction Conditions: The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolyl and phenyl rings.

    Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.

    Substitution: Substitution reactions may occur at the chloro and methyl groups on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive compounds.

Medicine

In medicine, piperazine compounds are explored for their therapeutic potential in treating conditions such as parasitic infections, neurological disorders, and cancer.

Industry

Industrially, this compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The exact pathways would depend on its intended use and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-chlorophenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
  • Piperazine, 1-(4-methylphenyl)-4-(2-(4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern on the phenyl and thiazolyl rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

136996-70-8

Molecular Formula

C17H24Cl3N3OS

Molecular Weight

424.8 g/mol

IUPAC Name

5-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C17H22ClN3OS.2ClH/c1-13-3-4-15(18)11-16(13)21-7-5-20(6-8-21)9-10-22-17-14(2)19-12-23-17;;/h3-4,11-12H,5-10H2,1-2H3;2*1H

InChI Key

CVTIAMSPMZLUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl

Origin of Product

United States

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